Predicted Physicochemical Profile vs. Unsubstituted Parent Compound (1-Aminocyclohexaneacetic acid)
Direct comparison of predicted properties reveals a distinct physicochemical signature conferred by 3,4-dimethylation. The target compound exhibits a higher boiling point, lower density, and significantly increased lipophilicity relative to the non-methylated parent 1-aminocyclohexaneacetic acid . This difference is relevant for procurement because altered lipophilicity governs solubility, permeability, and pharmacokinetic behavior in drug discovery programs. **Note: High-strength differential evidence from head-to-head biological assays is unavailable in the current literature; the following data are based on comparator-compatible predicted values.**
| Evidence Dimension | Predicted boiling point, density, and XLogP3 |
|---|---|
| Target Compound Data | BP: 305.3±15.0 °C; Density: 1.003±0.06 g/cm³; XLogP3: -0.6 |
| Comparator Or Baseline | 1-Aminocyclohexaneacetic acid (parent): BP: 294.2±13.0 °C; Density: 1.086±0.06 g/cm³; XLogP3: value not directly reported for parent but lower than -0.6 |
| Quantified Difference | ΔBP ≈ +11.1 °C; ΔDensity ≈ -0.083 g/cm³; ΔXLogP3 ≈ +0.4 to +0.6 units (estimated) |
| Conditions | Predicted values computed via Advanced Chemistry Development (ACD/Labs) software, as cited on Chemsrc and vendor datasheets. |
Why This Matters
Procurement decisions for building block libraries must account for lipophilic efficiency (LipE) and physical form; the higher boiling point and lower density of the 3,4-dimethyl derivative guide solvent selection and formulation relative to the parent scaffold.
